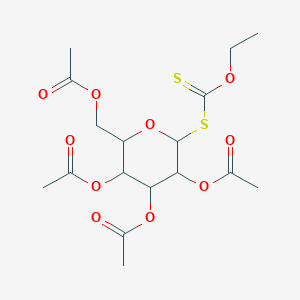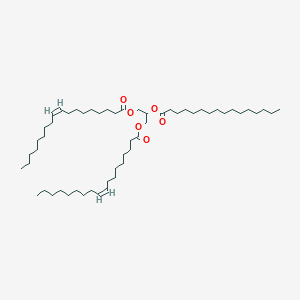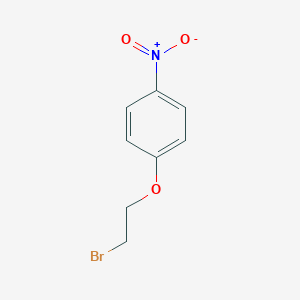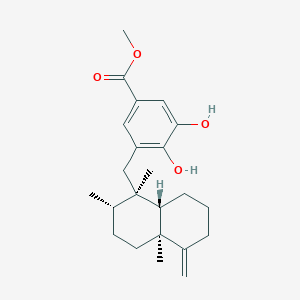
dictyoceratin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dictyoceratin A is a secondary metabolite that is produced by the marine sponge Dictyoceratida. This compound has been found to have significant biological activity, making it an important target for scientific research. In
Scientific Research Applications
Antimicrobial Properties
Dictyoceratin A, along with its counterpart Dictyoceratin B, was first identified as antimicrobial sesquiterpenoids isolated from the Okinawan marine sponge Hippospongia sp. The structures of these compounds were determined through spectral data, and their antimicrobial properties were highlighted, marking their potential in the field of natural product-based antimicrobial research (Nakamura et al., 1986).
Hypoxia-Selective Growth Inhibition
Dictyoceratin A has been studied for its role in hypoxia-selective growth inhibition, particularly in cancer research. A study demonstrated the potent in vivo antitumor effects of dictyoceratin A in mice inoculated with sarcoma S180 cells. This research underscores the potential of dictyoceratin A in developing targeted cancer therapies (Sumii et al., 2015).
Inhibition of DNA Polymerase β Lyase Activity
Marine sesquiterpenoids, including dictyoceratin A, have been identified as inhibitors of the lyase activity of DNA polymerase β, an enzyme crucial in DNA repair. This discovery from marine species like Spongia sp. opens avenues for further research into DNA repair mechanisms and potential therapeutic applications (Cao et al., 2004).
Enantioselective Synthesis and Biological Evaluation
Research into the enantioselective synthesis of dictyoceratin A has been conducted to determine its absolute stereochemistry and investigate its biological activities. Such synthetic approaches facilitate the exploration of its potential therapeutic uses, especially in hypoxia-selective growth inhibition (Sumii et al., 2015).
Tubulin Assembly and Antitumor Activity
Dictyoceratin A, similar to its related compounds, has been studied for its tubulin assembly activities and antitumor properties. This research is particularly significant in the context of cancer cell resistance to traditional chemotherapeutic agents, such as taxanes and epothilones, suggesting dictyoceratin A as a promising candidate in overcoming drug resistance (Madiraju et al., 2005).
properties
CAS RN |
104900-68-7 |
|---|---|
Product Name |
dictyoceratin A |
Molecular Formula |
C23H32O4 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
methyl 3-[[(1R,2S,4aS,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-4,5-dihydroxybenzoate |
InChI |
InChI=1S/C23H32O4/c1-14-7-6-8-19-22(14,3)10-9-15(2)23(19,4)13-17-11-16(21(26)27-5)12-18(24)20(17)25/h11-12,15,19,24-25H,1,6-10,13H2,2-5H3/t15-,19+,22+,23+/m0/s1 |
InChI Key |
FMHCCRKQMUIWGQ-OVOQHVDUSA-N |
Isomeric SMILES |
C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C(=CC(=C3)C(=O)OC)O)O)CCCC2=C)C |
SMILES |
CC1CCC2(C(C1(C)CC3=C(C(=CC(=C3)C(=O)OC)O)O)CCCC2=C)C |
Canonical SMILES |
CC1CCC2(C(C1(C)CC3=C(C(=CC(=C3)C(=O)OC)O)O)CCCC2=C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



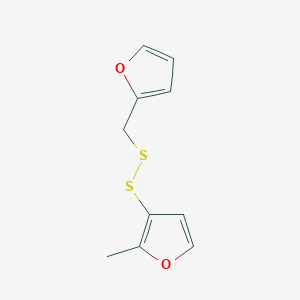
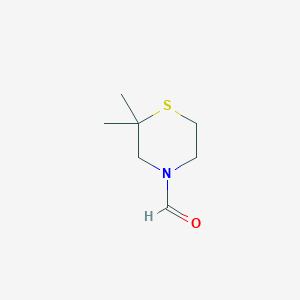
![2-[(4-Bromobenzyl)oxy]benzaldehyde](/img/structure/B22169.png)
![5-amino-1-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]imidazole-4-carboxamide](/img/structure/B22172.png)
![(2S)-2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4,5]decan-3-one](/img/structure/B22173.png)
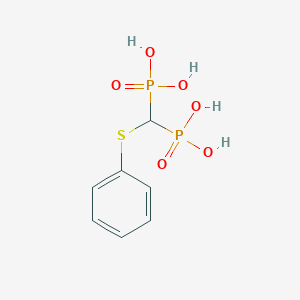
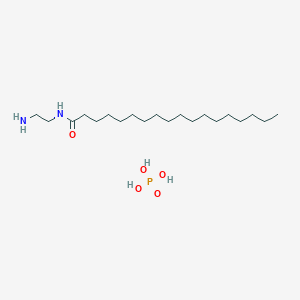
![(2E,4E)-N-[2-(4-benzhydryloxypiperidin-1-yl)ethyl]-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienamide](/img/structure/B22179.png)

